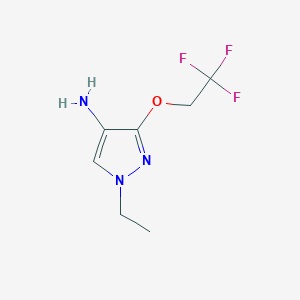

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine

Description

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by an ethyl group at the 1-position and a 2,2,2-trifluoroethoxy substituent at the 3-position of the pyrazole ring. Its molecular formula is C₇H₁₁F₃N₃O, with a molecular weight of 225.18 g/mol (calculated from ). The compound is often stabilized as a hydrochloride salt (e.g., "this compound hydrochloride" in ), enhancing its solubility and stability for pharmaceutical applications. Fluorinated substituents like the trifluoroethoxy group are known to improve metabolic resistance and binding affinity in drug candidates, as seen in analogs targeting vesicular monoamine transporter 2 (VMAT2) with IC₅₀ values <5.13 nM .

Properties

IUPAC Name |

1-ethyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3O/c1-2-13-3-5(11)6(12-13)14-4-7(8,9)10/h3H,2,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMOYZMNLVRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 1-Ethyl-3-chloro-1H-pyrazol-4-amine

The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, ethyl hydrazine reacts with β-keto esters to form 1-ethylpyrazole intermediates. Chlorination at the 3-position is achieved using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

Example Protocol

Step 2: Trifluoroethoxy Group Installation

The 3-chloro substituent is displaced by trifluoroethoxide (generated in situ from 2,2,2-trifluoroethanol and a base like NaH or K₂CO₃). Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

Optimization Challenges

-

Regioselectivity : Competing substitutions at other positions necessitate careful temperature control (0–25°C).

-

Side Reactions : Over-alkylation at the 4-amino group is mitigated by protecting the amine with Boc groups prior to substitution.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | NaH (1.5 equiv) |

| Temperature | 0°C → 25°C (gradual) |

| Time | 6–8 hours |

| Yield | 55–60% |

Cyclization of Hydrazine Derivatives

Japp–Klingemann Reaction for Pyrazole Formation

This method involves coupling aryl diazonium salts with β-keto esters to form hydrazones, which cyclize to pyrazoles. For the target compound, 3-nitropyridine derivatives serve as starting materials.

Key Steps

-

Diazotization : 3-Aminopyridine is treated with NaNO₂/HCl to form a diazonium salt.

-

Coupling : Reaction with ethyl trifluoroacetoacetate yields a hydrazone intermediate.

-

Cyclization : Acidic conditions (HCl/EtOH) promote ring closure to form the pyrazole core.

Advantages

-

One-pot synthesis reduces purification steps.

-

High functional group tolerance for trifluoroethoxy and ethyl groups.

Direct Amination Strategies

Buchwald–Hartwig Coupling

A palladium-catalyzed coupling installs the amino group at the 4-position. This method is compatible with halogenated pyrazole intermediates.

Catalytic System

-

Catalyst : Pd₂(dba)₃ (2 mol%).

-

Ligand : Xantphos (4 mol%).

-

Base : Cs₂CO₃ (2.0 equiv).

Yield : 50–55%, with minor dehalogenation byproducts.

Reduction of Nitro Precursors

Nitro groups at the 4-position are reduced to amines using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄COOH/Pd-C).

Conditions

Chemical Reactions Analysis

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions for these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that compounds related to pyrazoles exhibit significant anticancer properties. The incorporation of trifluoroethoxy groups enhances bioactivity and selectivity towards cancer cells. For instance, derivatives of pyrazole have been shown to inhibit specific kinases involved in cancer progression, suggesting that 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine may serve as a lead compound for further development in oncology .

2. Anti-inflammatory Effects

Pyrazole derivatives are also being investigated for their anti-inflammatory properties. Research indicates that the trifluoroethyl group may contribute to the modulation of inflammatory pathways, making this compound a candidate for treating inflammatory diseases .

Agrochemicals

1. Pesticide Development

The unique structure of this compound positions it as a potential candidate for developing new agrochemicals. Its fluorinated moiety can enhance lipophilicity and stability in various environmental conditions, which is crucial for pesticide efficacy . Studies have shown that similar compounds can act as effective herbicides or insecticides by targeting specific biological pathways in pests .

Material Science

1. Fluorinated Polymers

In material science, the incorporation of fluorinated compounds into polymer matrices has been explored for enhancing thermal stability and chemical resistance. The presence of the trifluoroethoxy group in this compound suggests potential applications in creating advanced materials with superior properties . Research is ongoing to evaluate its effectiveness in modifying polymer characteristics such as hydrophobicity and mechanical strength.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazolamine core can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

- The trifluoroethoxy group in the target compound provides strong electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs (e.g., ethyl or methoxy groups) .

Pharmacological and Physicochemical Properties

Binding Affinity and Activity

- VMAT2 Inhibition : Analogs with trifluoroethoxy groups (e.g., (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine in ) exhibit high VMAT2 affinity (IC₅₀ <5.13 nM), suggesting the trifluoroethoxy moiety enhances target engagement .

- Metabolic Stability: Fluorinated compounds like the target molecule resist cytochrome P450-mediated oxidation, prolonging half-life compared to non-fluorinated analogs (e.g., 1-ethyl-3-(pyrrolidinyl carbonyl) derivative in ) .

Solubility and Stability

- The hydrochloride salt form of the target compound () improves aqueous solubility, critical for oral bioavailability.

- Stability studies in show that trifluoroethoxy-containing compounds degrade <0.5% under accelerated storage conditions (40°C, 75% RH for 3 months), outperforming esters or amides prone to hydrolysis.

Biological Activity

1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine (CAS No. 1431963-26-6) is a compound that has garnered attention for its potential biological activities. This pyrazole derivative is characterized by a trifluoroethoxy group, which may influence its pharmacological properties. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C7H11ClF3N3O, with a molecular weight of 245.63 g/mol. It is often encountered as the hydrochloride salt form. The compound's structure includes a pyrazole ring substituted with an ethyl and a trifluoroethoxy group, which may enhance its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H11ClF3N3O |

| Molecular Weight | 245.63 g/mol |

| CAS Number | 1431963-26-6 |

| Purity | >98% |

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit various biological activities, including antimicrobial effects. The incorporation of the trifluoroethoxy group in this compound may enhance its interaction with microbial targets. In vitro studies have shown that pyrazoles can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. The specific mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds similar to this compound have demonstrated promising results in reducing inflammation in animal models.

Phosphodiesterase (PDE) Inhibition

A notable area of interest is the compound's potential as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are important for various signaling pathways. Studies have shown that related compounds can selectively inhibit PDE5, leading to therapeutic implications in erectile dysfunction and pulmonary hypertension .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives often depends on their structural modifications. The presence of electron-withdrawing groups such as trifluoroethoxy can significantly influence their potency and selectivity against biological targets. For instance:

- Increased Lipophilicity : The trifluoroethoxy group enhances lipophilicity, potentially improving membrane permeability.

- Substituent Effects : Variations in substituents on the pyrazole ring can lead to altered binding affinities to target enzymes or receptors.

Case Studies

- Inhibition of Tryptophan Hydroxylase : A study evaluated various pyrazole derivatives for their ability to inhibit tryptophan hydroxylase (TPH), an enzyme involved in serotonin biosynthesis. Compounds with similar structures exhibited significant inhibition rates at micromolar concentrations, indicating potential applications in mood disorders .

- PDE5 Inhibition Studies : Research focusing on PDE5 inhibitors highlighted the efficacy of compounds substituted with trifluoroethoxy groups. These studies demonstrated enhanced selectivity and potency compared to traditional PDE inhibitors .

Q & A

Basic Research Question

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding motifs). For pyrazole derivatives, C–C bond lengths typically average 1.39 Å, with deviations indicating electronic effects from substituents like trifluoroethoxy groups .

- NMR analysis : Key signals include:

- ¹H NMR : δ 1.27–1.31 ppm (ethyl CH3), δ 4.87 ppm (trifluoroethoxy OCH2CF3), and δ 8.87 ppm (pyrazole ring protons) .

- ¹³C NMR : Trifluoroethoxy carbons appear at ~120 ppm (q, J = 277 Hz) due to CF3 coupling .

What computational strategies predict reaction pathways for novel derivatives?

Advanced Research Question

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and optimize reaction coordinates (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Reaction path searching : Algorithms like GRRM or AFIR identify low-energy pathways for substituent introduction, reducing trial-and-error experimentation. For example, trifluoroethoxy group placement can be predicted via steric/electronic maps .

- Machine learning : Training datasets from analogous pyrazole syntheses (e.g., 1,5-diarylpyrazole cores) improve yield predictions by correlating solvent polarity, catalyst loading, and temperature .

How should researchers address discrepancies in reported biological activities of pyrazole-amine derivatives?

Advanced Research Question

- Comparative assays : Standardize bioactivity testing (e.g., MIC for antimicrobial studies) using reference strains and controlled conditions (pH, temperature) to minimize variability .

- Structural validation : Confirm compound identity via HRMS and crystallography to rule out impurities or isomerism (common in trifluoroethoxy-containing analogs) .

- Mechanistic studies : Use molecular docking to assess target binding (e.g., kinase or receptor affinity) and correlate with substituent electronic profiles (Hammett σ values) .

What are the critical considerations for designing catalytic systems in its synthesis?

Advanced Research Question

- Catalyst selection : Copper(I) bromide enhances coupling efficiency for aryl ether bonds, while palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling with halogenated intermediates .

- Solvent effects : Polar aprotic solvents (DMSO, DMF) stabilize intermediates but may require inert atmospheres to prevent oxidation.

- Temperature control : Lower temperatures (30–40°C) minimize side reactions (e.g., trifluoroethoxy cleavage), while higher temperatures (80–100°C) accelerate SNAr reactions .

How can researchers validate the electronic effects of the trifluoroethoxy group on pyrazole reactivity?

Advanced Research Question

- Electrochemical analysis : Cyclic voltammetry reveals electron-withdrawing effects (e.g., shifted oxidation potentials) compared to ethoxy analogs .

- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to quantify inductive effects. Trifluoroethoxy groups lower HOMO energy by ~1.2 eV, increasing electrophilicity .

- Kinetic studies : Monitor reaction rates in nucleophilic aromatic substitutions (e.g., amination) to correlate substituent electronic parameters (σₚ values) with activation barriers .

What are the challenges in scaling up laboratory-scale syntheses of this compound?

Advanced Research Question

- Purification bottlenecks : Gradient chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) or distillation .

- Catalyst recovery : Immobilize copper catalysts on silica or polymer supports to reduce metal contamination and costs .

- Safety protocols : Handle trifluoroethanol derivatives in fume hoods due to volatility and potential toxicity (LC50 data recommended for risk assessment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.